4-Ethoxypyrimidin-2-amine CAS 304454-19-1 properties
4-Ethoxypyrimidin-2-amine CAS 304454-19-1 properties
CAS 304454-19-1 | A Versatile Scaffold for Medicinal Chemistry
Executive Summary
4-Ethoxypyrimidin-2-amine (CAS 304454-19-1) is a critical heterocyclic intermediate in the synthesis of bioactive small molecules, particularly within the pharmaceutical sector. As a 2,4-disubstituted pyrimidine, it serves as a "privileged structure" in drug discovery, frequently utilized as a core scaffold for kinase inhibitors, antimicrobial agents, and receptor modulators. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in medicinal chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The compound features an electron-deficient pyrimidine ring substituted with an electron-donating ethoxy group at the C4 position and a primary amine at the C2 position.[1] This specific substitution pattern creates a unique electronic environment that facilitates hydrogen bonding interactions essential for ligand-protein binding.[1]
Table 1: Technical Specifications
| Property | Specification |
| CAS Number | 304454-19-1 |
| IUPAC Name | 4-Ethoxypyrimidin-2-amine |
| Synonyms | 2-Amino-4-ethoxypyrimidine; 4-Ethoxy-2-pyrimidinamine |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.15 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| pKa (Predicted) | ~4.5 (Pyridine-like nitrogen) |
| LogP (Predicted) | ~0.8 (Lipophilic enough for membrane permeability) |
Synthetic Methodology
The most robust and scalable synthesis of 4-Ethoxypyrimidin-2-amine utilizes a Nucleophilic Aromatic Substitution (
Reaction Mechanism
The reaction proceeds via the addition-elimination mechanism.[1] The ethoxide ion (nucleophile) attacks the electrophilic C4 position of the pyrimidine ring.[1] The presence of the ring nitrogens stabilizes the Meisenheimer complex intermediate before the chloride ion is eliminated.[1]
Experimental Protocol (Standardized)
Reagents:
-
Precursor: 2-Amino-4-chloropyrimidine (1.0 eq)
-
Nucleophile: Sodium Ethoxide (1.2 eq) [Prepared in situ from Sodium metal and Ethanol is preferred for anhydrous conditions]
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Solvent: Absolute Ethanol (Anhydrous)
Step-by-Step Workflow:
-
Preparation of Ethoxide: In a dry 3-neck round-bottom flask under nitrogen atmosphere, dissolve sodium metal (1.2 eq) in absolute ethanol to generate a solution of sodium ethoxide.
-
Addition: Cool the solution to 0°C. Slowly add 2-amino-4-chloropyrimidine (1.0 eq) portion-wise to control the exotherm.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) and stir for 4–6 hours. Monitor progress via TLC (System: 5% Methanol in DCM) or LC-MS until the starting material is consumed.[1]
-
Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Extraction: Resuspend the residue in water and extract with Ethyl Acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate. Recrystallize from Ethanol/Hexane if necessary to achieve >98% purity.
Synthetic Pathway Diagram
Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of 4-Ethoxypyrimidin-2-amine.
Analytical Characterization
Validating the identity of CAS 304454-19-1 requires confirming the presence of the ethoxy group and the integrity of the pyrimidine ring.[1]
Predicted Spectral Data (Based on Structural Analogs)
-
¹H NMR (DMSO-d₆, 400 MHz):
- 8.05 (d, J = 5.8 Hz, 1H, Pyrimidine H-6) – Deshielded by adjacent nitrogen.
-
6.40 (bs, 2H, -NH₂) – Exchangeable with
. - 6.05 (d, J = 5.8 Hz, 1H, Pyrimidine H-5) – Shielded by electron donation from ethoxy group.
- 4.32 (q, J = 7.0 Hz, 2H, -O-CH ₂-CH₃).
- 1.30 (t, J = 7.0 Hz, 3H, -O-CH₂-CH ₃).
-
Mass Spectrometry (ESI+):
-
Found [M+H]⁺ = 140.08 (Calculated: 140.08).[1]
-
Medicinal Chemistry Applications
The 4-ethoxypyrimidin-2-amine scaffold is highly valued for its ability to function as a bidentate hydrogen bond donor/acceptor motif.[1]
Kinase Inhibition
In many ATP-competitive kinase inhibitors, the 2-aminopyrimidine moiety mimics the adenine ring of ATP.[1]
-
H-Bond Acceptor (N1): Interacts with the backbone NH of the kinase hinge region.[1]
-
H-Bond Donor (C2-NH2): Interacts with the backbone Carbonyl of the kinase hinge region.[1]
-
Ethoxy Group (C4): Projects into the solvent-exposed region or a hydrophobic pocket, improving potency and adjusting lipophilicity (LogP) for better oral bioavailability.[1]
Pharmacophore Mapping[4]
Figure 2: Pharmacophore map illustrating the dual H-bonding capability and steric modulation of the ethoxy group.
Handling & Safety (GHS Classification)
While specific toxicological data for this CAS is limited, it should be handled according to the safety profile of the general aminopyrimidine class (e.g., 2-amino-4-chloropyrimidine).
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 295763, 2-Methylpyrimidin-4-amine (Analogous Structure).[1] Retrieved from [Link]
-
MDPI (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[1] Retrieved from [Link]
